molecular formula C11H17NOS B13054047 4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13054047
M. Wt: 211.33 g/mol
InChI Key: ZLKNDBSXPACHHP-UHFFFAOYSA-N
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Description

4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 1934698-15-3) is a thienopyridine derivative with the molecular formula C₁₁H₁₇NOS and a molecular weight of 211.32 g/mol . Its structure features a fused thiophene-pyridine ring system substituted with a 1-methoxypropyl group at the 4-position.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-(1-methoxypropyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NOS/c1-3-9(13-2)11-8-5-7-14-10(8)4-6-12-11/h5,7,9,11-12H,3-4,6H2,1-2H3

InChI Key

ZLKNDBSXPACHHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1C2=C(CCN1)SC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a thieno[3,2-c]pyridine derivative, the introduction of the 1-methoxypropyl group can be achieved through nucleophilic substitution reactions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential therapeutic benefits. Research indicates that thieno[3,2-c]pyridine derivatives can exhibit various pharmacological activities:

  • Anticancer Activity : Thieno[3,2-c]pyridine derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in cancer cells and may serve as lead compounds for developing new anticancer drugs.
  • Antimicrobial Properties : Some derivatives of thieno[3,2-c]pyridine have demonstrated antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Research indicates that compounds similar to 4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative disorders.

Biochemical Research Applications

In biochemical studies, this compound is utilized for:

  • Target Identification : The unique structure allows it to be used as a probe in identifying biological targets within cellular pathways.
  • Mechanistic Studies : Understanding the interaction of this compound with specific enzymes or receptors can provide insights into its mechanism of action and potential side effects.

Industrial Applications

The compound's chemical properties lend themselves to various industrial applications:

  • Chemical Synthesis : It can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Material Science : The thieno[3,2-c]pyridine framework is being studied for its potential use in creating novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the applications of thieno[3,2-c]pyridine derivatives:

  • A study on the anticancer activity of thieno[3,2-c]pyridine derivatives reported significant inhibition of tumor growth in vitro and in vivo models .
  • Research focusing on antimicrobial activity highlighted that certain derivatives exhibited potent activity against resistant strains of bacteria .
  • Neuroprotective studies indicated that these compounds could reduce oxidative stress markers in neuronal cells .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
PharmaceuticalAnticancer agents, antibioticsSignificant inhibition of cancer cell growth
Biochemical ResearchTarget identification, mechanistic studiesInsights into enzyme interactions
IndustrialChemical synthesis intermediatesPotential use in material science

Mechanism of Action

The mechanism of action of 4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the substituents on the thieno[3,2-c]pyridine core.

Comparison with Similar Compounds

Comparison with Similar Thienopyridine Derivatives

Thienopyridines are a class of heterocyclic compounds widely investigated for their antiplatelet activity, primarily through irreversible inhibition of the P2Y₁₂ ADP receptor. Below is a detailed comparison of 4-(1-Methoxypropyl)-thieno[3,2-c]pyridine with key analogues:

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives

Compound Molecular Formula Key Substituents Biological Activity Prodrug Requirement Chiral Centers
4-(1-Methoxypropyl)-thieno[3,2-c]pyridine C₁₁H₁₇NOS 1-Methoxypropyl Not explicitly reported Unknown Likely none
Prasugrel C₁₉H₁₈FNO₃S 2-fluorophenyl, cyclopropyl, acetate ester Potent antiplatelet (P2Y₁₂ inhibitor) Yes (active metabolite: R-138727) 1 chiral center
Ticlopidine C₁₄H₁₄ClNS Chlorophenyl, methyl Antiplatelet (historically used) Yes None
Compound C1 (Zhou et al., 2011) Not disclosed Undisclosed substituents Superior to ticlopidine in antiplatelet activity Likely Not specified

Key Observations:

Structural Variations and Bioactivity: The 1-methoxypropyl substituent in the target compound contrasts with prasugrel’s 2-fluorophenyl and cyclopropyl groups. These differences likely influence solubility, metabolic stability, and receptor binding. For instance, prasugrel’s acetate ester is critical for its prodrug activation, whereas the methoxypropyl group may alter lipophilicity or direct target engagement . Compound C1 from Zhou et al. (2011) demonstrates that substituent optimization in thienopyridines can enhance antiplatelet efficacy, suggesting that the target compound’s methoxypropyl group could be explored for similar benefits .

Prodrug Activation: Prasugrel and ticlopidine require hepatic conversion to active metabolites. The absence of an ester or similar labile group in 4-(1-Methoxypropyl)-thieno[3,2-c]pyridine raises questions about its mechanism—it may act directly or via an undiscovered metabolic pathway .

Chirality :

  • Prasugrel’s chiral center necessitates enantiomer separation, though its racemic form is clinically used due to rapid interconversion . The target compound’s linear methoxypropyl chain likely avoids chirality, simplifying synthesis and formulation .

Synthetic Accessibility: While prasugrel’s synthesis involves multi-step functionalization of the thienopyridine core, the target compound’s simpler structure (e.g., lacking aromatic or cyclopropyl groups) may offer synthetic advantages .

Biological Activity

4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 1934698-15-3) is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C₁₁H₁₇NOS
  • Molecular Weight : 211.32 g/mol
  • CAS Number : 1934698-15-3

Synthesis

The synthesis of thieno[3,2-c]pyridine derivatives typically involves multi-step organic reactions. Various methods have been reported for synthesizing substituted thienopyridines, including cyclization reactions and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in the literature but follows similar methodologies as other derivatives in the class.

Antibacterial Activity

Research indicates that compounds within the thieno[3,2-c]pyridine family exhibit significant antibacterial properties. A study evaluated several substituted derivatives and found that some exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics such as Gatifloxacin and Ciprofloxacin. While specific MIC data for this compound are not explicitly mentioned in the literature reviewed, its structural similarity to active compounds suggests potential antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyridines has been explored extensively. A review highlighted that various derivatives possess anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. For instance, compounds similar to this compound have shown IC50 values against COX-1 and COX-2 enzymes that indicate significant anti-inflammatory activity. The SAR studies suggest that modifications to the thieno[3,2-c]pyridine nucleus can enhance this activity .

Case Study 1: Antibacterial Evaluation

In a comparative study of various thienopyridine derivatives' antibacterial effects against Gram-positive and Gram-negative bacteria, several compounds demonstrated potent activity. The study utilized standard MIC assays to quantify effectiveness. Although specific results for this compound were not provided in this study, the overall findings support its classification within a potentially effective group of antibacterial agents .

Case Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory mechanisms of thienopyridine derivatives revealed that certain compounds effectively reduced pro-inflammatory cytokines and inhibited COX enzyme activity in vitro. The findings suggested that structural modifications could lead to improved therapeutic profiles for inflammatory conditions. The implications for this compound are promising based on these trends in structural efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of thienopyridine derivatives indicates that:

  • Substituents on the nitrogen atom enhance biological activity.
  • Alkyl groups , such as methoxypropyl in this compound, may influence solubility and bioavailability.
  • Functional groups adjacent to the thienopyridine core are critical for modulating interactions with biological targets.

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